molecular formula C11H9NO2 B130185 Quinolin-8-yl-acetic acid CAS No. 152150-04-4

Quinolin-8-yl-acetic acid

Cat. No.: B130185
CAS No.: 152150-04-4
M. Wt: 187.19 g/mol
InChI Key: HXXDDZQNKIORGO-UHFFFAOYSA-N
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Description

Quinolin-8-yl-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric HIV-1 Integrase Inhibition

Quinolin-8-yl-acetic acid derivatives have been identified as allosteric integrase inhibitors (ALLINIs) that impede HIV-1 replication. These compounds inhibit the interaction between HIV-1 integrase, viral DNA, and the cellular cofactor LEDGF, crucial for viral replication. This multimodal inhibition mechanism shows promise for developing potent antiretroviral compounds (Kessl et al., 2012).

Plant Growth Stimulation

Derivatives of this compound have been explored for their potential in stimulating rhizogenesis in plant microclonal propagation. Specific derivatives, particularly the sodium salt of 2-((quinolin-4-yl)thio)acetic acid, showed notable efficacy in enhancing root formation in Paulownia explants, presenting a promising avenue for agricultural applications (Zavhorodnii et al., 2022).

Vibrational and Structural Analysis

Studies involving derivatives of this compound, such as (5,7-dichloro-quinolin-8-yloxy) acetic acid, have been conducted to understand their structural and vibrational properties. Techniques like infrared, Raman spectroscopies, and nuclear magnetic resonance spectroscopy have been utilized for characterizing these compounds, providing valuable insights into their molecular structure and potential applications (Romano et al., 2012).

Aldose Reductase Inhibition and Antioxidant Activity

Quinoxalin-2(1H)-one-based derivatives of this compound have shown potential as aldose reductase inhibitors. These compounds exhibit significant inhibition of aldose reductase, a key enzyme in diabetic complications. Additionally, they possess antioxidant activity, making them promising candidates for combating diabetic complications (Qin et al., 2015).

Antimicrobial Activity

This compound derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit significant inhibition against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents in medical and agricultural applications (Ahmed et al., 2006).

Chemical Synthesis and Herbicidal Potential

The synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid, a derivative of this compound, has shown herbicidal potential. This compound effectively controlled weed growth, indicating its potential application in agricultural weed management (A. E. et al., 2015).

Safety and Hazards

Quinolin-8-yl-acetic acid is considered harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area .

Future Directions

Quinoline and its derivatives, including quinolin-8-yl-acetic acid, have a wide range of biological and pharmaceutical activities . Therefore, future research may focus on further exploring these activities and developing new synthesis methods to overcome the drawbacks of current syntheses and reduce their environmental impact .

Properties

IUPAC Name

2-quinolin-8-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-10(14)7-9-4-1-3-8-5-2-6-12-11(8)9/h1-6H,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXDDZQNKIORGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585421
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152150-04-4
Record name (Quinolin-8-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinolin-8-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound (278 mg) was prepared from 8-bromoquinoline (3.0 g, 14.5 mmol) according to protocol P above. LCMS (0.05% TFA): [M+1]+ 188.1. 1H-NMR (CD3OD, 400 MHz): δ 9.01 (d, 1H, J=3.6Hz), 8.72(d, 1H, J=6.4Hz), 8.06 (d, 1H, J=6.8Hz), 7.87 (d, 1H, J=5.6Hz),7.77 (m, 2H), 4.31 (s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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